molecular formula C10H13NO4 B12304670 O-(2-Methoxyphenyl)-D-serine

O-(2-Methoxyphenyl)-D-serine

Cat. No.: B12304670
M. Wt: 211.21 g/mol
InChI Key: DOJCGNVHMNQHBF-UHFFFAOYSA-N
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Description

O-(2-Methoxyphenyl)-D-serine is a chemical compound that belongs to the class of serine derivatives It is characterized by the presence of a methoxyphenyl group attached to the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methoxyphenyl)-D-serine typically involves the reaction of D-serine with 2-methoxyphenyl derivatives. One common method is the esterification of D-serine with 2-methoxyphenyl acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: O-(2-Methoxyphenyl)-D-serine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of O-(2-Hydroxyphenyl)-D-serine.

    Reduction: The carboxyl group of the serine moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

    Oxidation: O-(2-Hydroxyphenyl)-D-serine.

    Reduction: O-(2-Methoxyphenyl)-D-serinol.

    Substitution: Various halogenated or alkylated derivatives of this compound.

Scientific Research Applications

O-(2-Methoxyphenyl)-D-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(2-Methoxyphenyl)-D-serine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. Additionally, the serine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    O-(2-Hydroxyphenyl)-D-serine: Similar structure but with a hydroxyl group instead of a methoxy group.

    O-(2-Methoxyphenyl)-L-serine: The L-isomer of the compound, which may have different biological activity.

    O-(2-Methoxyphenyl)-D-alanine: Similar structure but with alanine instead of serine.

Uniqueness: O-(2-Methoxyphenyl)-D-serine is unique due to its specific combination of the methoxyphenyl group and the D-serine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(2-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3,(H,12,13)

InChI Key

DOJCGNVHMNQHBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(C(=O)O)N

Origin of Product

United States

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